molecular formula C34H51N5O5 B1230223 Qnc-asn-cha-psi(CH(OH)CH2)-val-npt CAS No. 149607-21-6

Qnc-asn-cha-psi(CH(OH)CH2)-val-npt

Cat. No.: B1230223
CAS No.: 149607-21-6
M. Wt: 609.8 g/mol
InChI Key: YFPJVAMWHSOWMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Qnc-asn-cha-psi(CH(OH)CH2)-val-npt is a complex organic compound with a molecular formula of C34H51N5O5 This compound is characterized by its intricate structure, which includes a cyclohexyl group, a quinoline moiety, and multiple functional groups such as hydroxyl and carbamoyl groups

Preparation Methods

The synthesis of Qnc-asn-cha-psi(CH(OH)CH2)-val-npt involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the cyclohexyl and quinoline intermediates, followed by their coupling through amide bond formation. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The quinoline moiety can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Qnc-asn-cha-psi(CH(OH)CH2)-val-npt has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, Qnc-asn-cha-psi(CH(OH)CH2)-val-npt stands out due to its unique combination of functional groups and structural features. Similar compounds may include other quinoline derivatives or cyclohexyl-containing molecules, but the specific arrangement and combination of groups in this compound confer distinct chemical and biological properties.

Properties

CAS No.

149607-21-6

Molecular Formula

C34H51N5O5

Molecular Weight

609.8 g/mol

IUPAC Name

N-[1-cyclohexyl-5-(2,2-dimethylpropylcarbamoyl)-3-hydroxy-6-methylheptan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide

InChI

InChI=1S/C34H51N5O5/c1-21(2)24(31(42)36-20-34(3,4)5)18-29(40)27(17-22-11-7-6-8-12-22)38-33(44)28(19-30(35)41)39-32(43)26-16-15-23-13-9-10-14-25(23)37-26/h9-10,13-16,21-22,24,27-29,40H,6-8,11-12,17-20H2,1-5H3,(H2,35,41)(H,36,42)(H,38,44)(H,39,43)

InChI Key

YFPJVAMWHSOWMB-UHFFFAOYSA-N

SMILES

CC(C)C(CC(C(CC1CCCCC1)NC(=O)C(CC(=O)N)NC(=O)C2=NC3=CC=CC=C3C=C2)O)C(=O)NCC(C)(C)C

Canonical SMILES

CC(C)C(CC(C(CC1CCCCC1)NC(=O)C(CC(=O)N)NC(=O)C2=NC3=CC=CC=C3C=C2)O)C(=O)NCC(C)(C)C

Synonyms

Qnc-Asn-Cha-psi(CH(OH)CH2)-Val-Npt
quinoline-2-carbonyl-asparaginyl-cyclohexylalanyl-psi(CH(OH)CH2)-valyl-neopentylamine
U 92163
U-92163
U92163

Origin of Product

United States

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